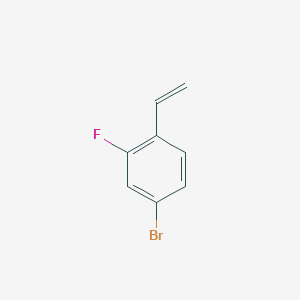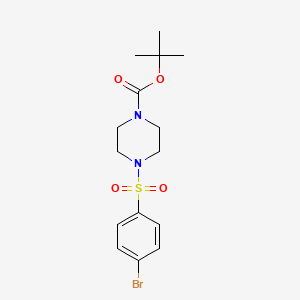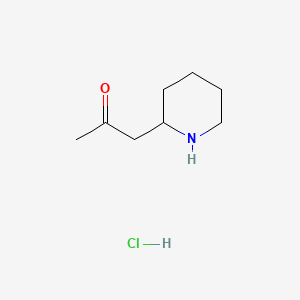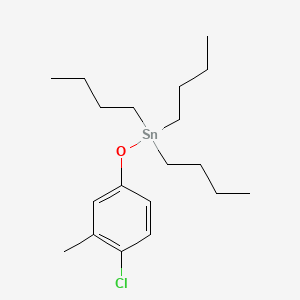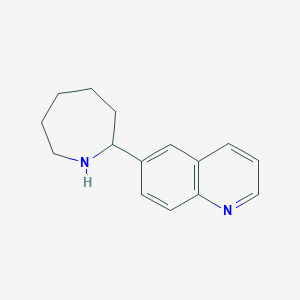
6-(Azepan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azepan-2-yl)quinoline is a heterocyclic compound that is part of a broader class of quinoline derivatives. These compounds are of interest due to their diverse range of applications, particularly in the field of dye synthesis and pharmaceuticals. The quinoline moiety is a common structure in many biologically active molecules, and modifications to this core structure can lead to compounds with varied and useful properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the construction of the quinoline ring system followed by functionalization at various positions on the ring. For instance, 6-amino-2-methoxyquinoxaline, a related compound, was synthesized from quinoxal-2-one and used as a component in the synthesis of azo dyes . Similarly, azepine derivatives, which are seven-membered heterocyclic compounds, can be synthesized through ring expansion reactions. For example, photolysis of 6-azidoquinolines can lead to azepine ring formation, as seen in the production of pyrimido[5,4-b]azepine derivatives . Additionally, the formation of azepines from 2-methylquinolines has been studied using 13C tracer techniques, which helped elucidate the mechanism of the reaction, suggesting the involvement of a spiro intermediate .
Molecular Structure Analysis
The molecular structure of 6-(Azepan-2-yl)quinoline would consist of a quinoline ring system attached to an azepane ring. The quinoline ring is a bicyclic compound with a benzene ring fused to a pyridine ring, while the azepane ring is a seven-membered saturated heterocycle. The attachment of the azepane ring at the 6-position of the quinoline ring can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including those that lead to the formation of azo dyes. The amino group on the quinoline ring can act as a diazo component in azo dye synthesis, as demonstrated by the use of 6-amino-2-methoxyquinoxaline . Photolytic reactions of azidoquinolines can also result in ring expansions to form azepine rings, with the specific outcome depending on the substituents present on the quinoline ring and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Azepan-2-yl)quinoline would be influenced by both the quinoline and azepane moieties. The presence of the azepane ring could impart increased lipophilicity compared to quinoline alone, potentially affecting its solubility and interaction with biological membranes. The chemical reactivity of the compound would be determined by the functional groups present and their positions on the quinoline ring. For example, the presence of an amino group can facilitate the formation of azo dyes , while the introduction of azide groups can lead to photolytic ring expansions . The electronic properties of the quinoline ring can also be altered by the azepane ring, which may affect the compound's ability to participate in electron-rich or electron-deficient reactions.
Applications De Recherche Scientifique
Quinoline as a Privileged Scaffold in Cancer Drug Discovery
Quinoline compounds, including 6-(Azepan-2-yl)quinoline derivatives, are pivotal in cancer drug discovery due to their effective anticancer activity. These compounds inhibit key biological targets like tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair. Their synthetic versatility allows for a wide range of structurally diverse derivatives, further enhancing their anticancer potential (Solomon & Lee, 2011).
Anti-Inflammatory and Analgesic Activities of Quinoline Derivatives
Quinoline derivatives bearing azetidinones scaffolds have shown significant anti-inflammatory and analgesic activities. This study involved synthesizing and pharmacologically assessing novel quinoline derivatives as potential therapeutic agents (Gupta & Mishra, 2016).
Photolytic Ring-Expansions and Azepine Ring-Opening Reactions
Research on 6-azidoquinolines, closely related to 6-(Azepan-2-yl)quinoline, has revealed insights into photolytic ring-expansions and unexpected azepine ring-opening reactions. These findings contribute to the understanding of quinoline chemistry and its potential applications (Hayes et al., 1990).
Synthesis of Novel Quinoline Derivatives for Antimicrobial and Antimalarial Agents
A study focused on the design and synthesis of new quinoline-based derivatives demonstrates their potential as antimicrobial and antimalarial agents. These compounds have shown efficacy against various microorganisms and P. falciparum, a parasite causing malaria (Parthasaradhi et al., 2015).
Optimization of Azepane Derivatives as PKB Inhibitors
Azepane derivatives, a category that includes 6-(Azepan-2-yl)quinoline, have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha). This research is crucial for developing therapeutics targeting PKB-alpha, a protein implicated in various diseases (Breitenlechner et al., 2004).
Versatility of Quinoline in Biological and Pharmacological Activities
The quinoline ring, a core component of 6-(Azepan-2-yl)quinoline, is associated with a wide range of biological and pharmacological activities, including antimicrobial, antifungal, anthelmintic, and analgesic activities. This diversity highlights the potential of quinoline derivatives in various therapeutic areas (Marella et al., 2013).
Mécanisme D'action
Quinolones, one of the antibacterial classes targeting the function of topoisomerases in bacteria, have been studied extensively . By chronologically analyzing data gathered on the mode of action of this imperative antibiotic class, it is highlighted that it is necessary to look beyond primary drug-target interactions towards thoroughly understanding the mechanism of quinolones at the level of the cell .
Safety and Hazards
Orientations Futures
Quinoline is an essential segment of both natural and synthetic compounds . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “6-(Azepan-2-yl)quinoline” could be in the development of new drugs and in the field of medicinal chemistry.
Propriétés
IUPAC Name |
6-(azepan-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMEMWWPBIMMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587696 |
Source


|
| Record name | 6-(Azepan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-2-yl)quinoline | |
CAS RN |
904816-03-1 |
Source


|
| Record name | 6-(Azepan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)
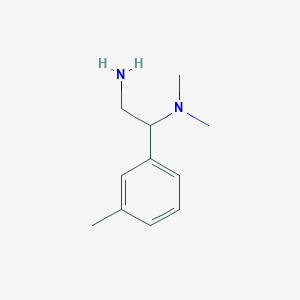
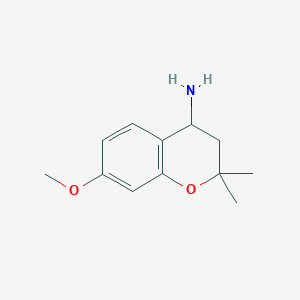

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)
